molecular formula C30H46N8O10 B14224722 L-Asparagine, glycyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-isoleucyl- CAS No. 574750-02-0

L-Asparagine, glycyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-isoleucyl-

Katalognummer: B14224722
CAS-Nummer: 574750-02-0
Molekulargewicht: 678.7 g/mol
InChI-Schlüssel: SCWJBKRSKJLDQC-QNYVKSDMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Asparagine, glycyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-isoleucyl- is a complex polypeptide compound composed of multiple amino acids. This compound is known for its significant biological activity and is often used as an intermediate in the synthesis of various pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparagine, glycyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Activation of Amino Acids: Each amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions and purity to ensure the biological activity and stability of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

L-Asparagine, glycyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-isoleucyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.

    Reduction: Reduction reactions can modify the glutamine residue, converting it to glutamate.

    Substitution: Substitution reactions can occur at the threonine residue, leading to the formation of threonine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH⁻) or amines.

Major Products

The major products formed from these reactions include various derivatives of the original amino acids, which can have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

L-Asparagine, glycyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-isoleucyl- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of L-Asparagine, glycyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-isoleucyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors on the cell surface, triggering a cascade of intracellular signaling events. These events can lead to changes in gene expression, protein synthesis, and cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-
  • Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-

Uniqueness

L-Asparagine, glycyl-L-threonyl-L-phenylalanyl-L-glutaminyl-L-isoleucyl- is unique due to its specific sequence of amino acids, which imparts distinct biological activities and properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and therapeutic applications .

Eigenschaften

CAS-Nummer

574750-02-0

Molekularformel

C30H46N8O10

Molekulargewicht

678.7 g/mol

IUPAC-Name

(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C30H46N8O10/c1-4-15(2)24(28(45)36-20(30(47)48)13-22(33)41)38-26(43)18(10-11-21(32)40)34-27(44)19(12-17-8-6-5-7-9-17)35-29(46)25(16(3)39)37-23(42)14-31/h5-9,15-16,18-20,24-25,39H,4,10-14,31H2,1-3H3,(H2,32,40)(H2,33,41)(H,34,44)(H,35,46)(H,36,45)(H,37,42)(H,38,43)(H,47,48)/t15-,16+,18-,19-,20-,24-,25-/m0/s1

InChI-Schlüssel

SCWJBKRSKJLDQC-QNYVKSDMSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)O)NC(=O)CN

Kanonische SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.